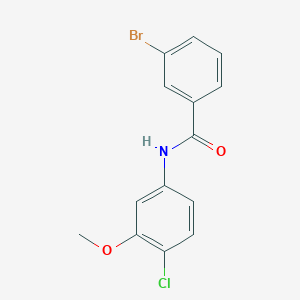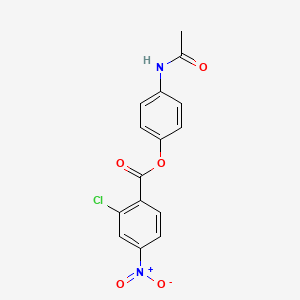![molecular formula C18H15ClO3 B5848730 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5848730.png)
7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one, also known as CBO-Et, is a synthetic compound that belongs to the family of coumarin derivatives. It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of medicinal chemistry.
作用机制
The mechanism of action of 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of oxidative stress and inflammation. In addition, 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It has been demonstrated to have potent anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases. 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has also been shown to have anticancer effects, including the inhibition of cancer cell proliferation and induction of apoptosis. In addition, 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yields with excellent purity. It has also been shown to have potent biological activity, making it a useful tool for investigating various biological pathways and disease processes. However, 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one also has some limitations for lab experiments. It has not been extensively studied in vivo, and its safety and toxicity profile have not been fully established. In addition, the mechanism of action of 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for the study of 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one. First, further studies are needed to elucidate the mechanism of action of 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one and its effects on various signaling pathways in the body. Second, studies are needed to investigate the safety and toxicity profile of 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one in vivo. Third, further studies are needed to investigate the potential applications of 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one in the treatment of various diseases, including inflammatory, oxidative stress-related, neurodegenerative, and cardiovascular diseases. Fourth, the development of novel 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one derivatives with improved biological activity and pharmacokinetic properties may be a promising future direction. Finally, the development of new synthetic methods for the preparation of 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one and its derivatives may also be of interest.
Conclusion
In conclusion, 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one is a synthetic compound with potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential use as an anti-inflammatory, antioxidant, and anticancer agent, as well as in the treatment of neurodegenerative and cardiovascular diseases. 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has several advantages for lab experiments, including its ease of synthesis and potent biological activity. However, its safety and toxicity profile have not been fully established, and its mechanism of action is not fully understood. Further studies are needed to investigate the potential applications of 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one and its derivatives in various disease states.
合成方法
7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one can be synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with sodium ethoxide, followed by the condensation of the resulting intermediate with ethyl acetoacetate. The final product is obtained through the cyclization of the resulting intermediate with acetic anhydride and sulfuric acid. The synthesis method is well-established, and the compound can be obtained in high yields with excellent purity.
科学研究应用
7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory, antioxidant, and anticancer agent. In addition, it has been investigated for its effects on the central nervous system, including its potential use as a neuroprotective agent and in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has also been studied for its potential use in the treatment of cardiovascular diseases and as an antibacterial agent.
属性
IUPAC Name |
7-[(2-chlorophenyl)methoxy]-4-ethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-2-12-9-18(20)22-17-10-14(7-8-15(12)17)21-11-13-5-3-4-6-16(13)19/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSMZMOBXNJFIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,9-dimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)acetohydrazide](/img/structure/B5848648.png)

![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5848667.png)
![4-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5848672.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5848680.png)
![9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one](/img/structure/B5848692.png)


![2,6-difluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5848700.png)


![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5848737.png)
![3-[5-(4-chlorophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5848745.png)
